Absolute Stereochemical Configuration Unambiguously Confirmed by Single-Crystal X-Ray Diffraction
The absolute (2R,4S,5S) configuration of this compound has been rigorously established via single-crystal X-ray diffraction analysis, providing unequivocal proof of stereogeometry [1]. In contrast, many commercially available chiral diols are supplied with stereochemical assignments based solely on optical rotation or NMR correlation, which carry a risk of misassignment.
| Evidence Dimension | Stereochemical Assignment Method |
|---|---|
| Target Compound Data | Absolute configuration (2R,4S,5S) confirmed by X-ray crystallography; monoclinic, P2(1), a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, Z = 4, refined to R = 0.05 [1] |
| Comparator Or Baseline | Typical commercial chiral diols: Stereochemistry typically inferred from optical rotation or NMR, without independent X-ray confirmation |
| Quantified Difference | X-ray structure refinement to R = 0.05 provides atomic-resolution certainty; optical rotation methods typically yield only enantiomeric excess (ee) values, not absolute configuration proof |
| Conditions | Crystallographic data collected at room temperature; structure solved by vector search methods [1] |
Why This Matters
Procurement of a chiral building block with X-ray-confirmed absolute configuration eliminates the risk of stereochemical misassignment, which could otherwise lead to incorrect stereochemical outcomes in multi-step asymmetric syntheses.
- [1] Klunder, A.J.H.; van Gastel, F.J.C.; Smits, J.M.M.; Beurskens, P.T.; Beurskens, G. J. Chem. Crystallogr. 1995, 25 (7), 389–392. View Source
